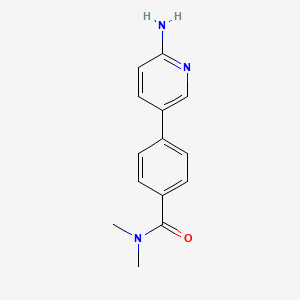

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, also known as 4-APB, is an organic compound with a unique structure and properties. It is a white, crystalline powder that is soluble in water, ethanol, and other organic solvents. 4-APB is a member of the pyridinium family of compounds and is commonly used in scientific research. It is a versatile compound that has been used in a variety of applications, ranging from the synthesis of other compounds to the study of physiological effects.

Applications De Recherche Scientifique

TNF-α Production Inhibition

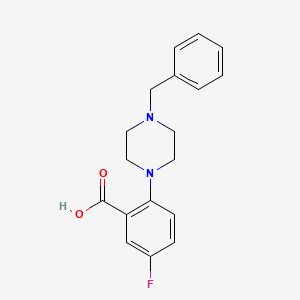

A series of N-pyridinyl(methyl)fluorobenzamides, related to 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, were synthesized and evaluated as inhibitors of TNF-α production. These compounds showed significant activity, with one derivative demonstrating notable inhibitory activity in in vivo assays for inflammation (Collin et al., 1999).

Potential Antiarrhythmic Agents

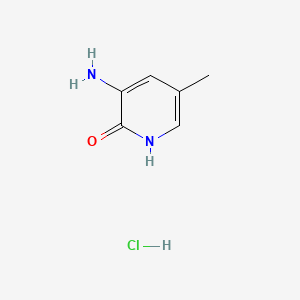

Compounds structurally similar to 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide were synthesized as potential antiarrhythmic agents. These compounds were capable of prolonging the effective refractory period in rabbit atria and demonstrated prophylactic activity against arrhythmias (Yung, Lo, & Vohra, 1972).

Dimerization Studies

Research on the ultraviolet irradiation of 2-aminopyridine derivatives, which are structurally related to 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, led to the formation of photodimers. This study contributed to understanding the chemical and physical properties of these dimers (Taylor & Kan, 1963).

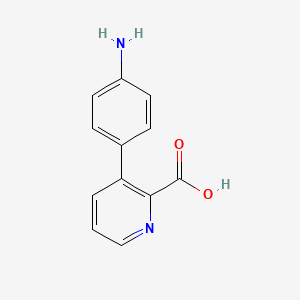

Hydrogen-Bond Donors and Acceptors in Bifunctional Aromatic N-Heterocycles

A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, which include structures similar to 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, were synthesized and characterized. The study provided insights into hydrogen-bonding motifs in solid-state structures (Aakeröy et al., 2007).

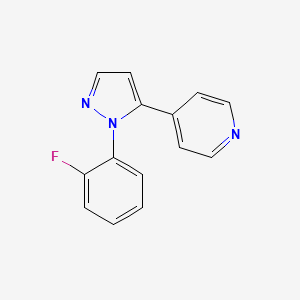

Synthesis of 1H-1,2,4-triazole 2-oxides and Annelated Derivatives

Research on the synthesis of SS-Dimethylsulphimides from 2-aminopyridines, related to 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, led to the creation of 1H-1,2,4-triazole 2-oxides and their derivatives, contributing to the field of organic chemistry (Gilchrist et al., 1976).

Propriétés

IUPAC Name |

4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQEPYIXAAMKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718565 |

Source

|

| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

CAS RN |

1314987-53-5 |

Source

|

| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)

![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)